1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose
Overview
Description
The compound 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is a chemically modified sugar molecule that is often used as an intermediate in the synthesis of more complex molecules. It is characterized by the presence of acetyl groups at the 1, 3, and 5 positions of the pentofuranose sugar and the absence of a hydroxyl group at the 2 position, which is replaced by hydrogen, making it a deoxy sugar.
Synthesis Analysis
The synthesis of related acetylated pentofuranose derivatives has been reported in the literature. For instance, the synthesis of 1,4-Di-O-acetyl-2,3-dideoxy-α/β-D-pentofuranose and -pentopyranose starting from D-mannitol has been described, showcasing the versatility of sugar alcohols as starting materials for the synthesis of deoxy sugars . Although not directly about 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, this study provides insight into the synthetic strategies that could be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of acetylated pentofuranose derivatives is typically elucidated using spectroscopic methods such as NMR. For example, the 1H-NMR and 13C-NMR spectra of diacetylated pentofuranose compounds have been provided, which are crucial for confirming the structure and purity of these molecules . These techniques are essential for the structural analysis of 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose as well.
Chemical Reactions Analysis
The reactivity of acetylated pentofuranose derivatives can be complex. A study has shown that peroxynitrite reacts with a related compound, 2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosine, to form a novel nitration product . This indicates that acetylated pentofuranoses can undergo oxidation and nitration reactions under certain conditions, which could be relevant for the chemical behavior of 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylated pentofuranose derivatives are influenced by their functional groups. The acetyl groups increase the lipophilicity of the sugar, which can affect its solubility and reactivity. The deoxy feature at the 2 position also impacts the molecule's reactivity and interaction with other chemical entities. While specific data on 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is not provided, the properties of similar compounds suggest that it would exhibit similar behavior in terms of solubility and reactivity .
Scientific Research Applications
Synthesis and Biological Activity
Anti-cancer Activity : 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-4-thio-D-erythro-pentofuranose, a compound related to 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, was used to synthesize novel nucleosides with 5-azacytosine. These nucleosides exhibited significant cytotoxicity against various human cancer cell lines (Tiwari et al., 2003).
Precursor for Stereospecific Synthesis : The compound was utilized as a convenient precursor for the stereospecific synthesis of nucleoside analogues. These analogues have potential as antiviral agents (Mathé et al., 1999).
DNA Damage Biomarker : In a study exploring peroxynitrite's reaction with guanosine, a novel compound featuring the 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose moiety was identified. This compound could serve as a biomarker for peroxynitrite-induced DNA damage (Niles et al., 2001).
Structural and Synthetic Studies
X-ray Structural Analysis : The X-ray diffraction of a derivative, 1,3,4-tri-O-acetyl-2-deoxy-beta-d-erythro-pentopyranose, was conducted to understand its crystal structure, aiding in the comprehension of its chemical properties (Chen et al., 2009).
Enzymatic Synthesis : The compound was utilized in the enzymatic synthesis of 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine, highlighting its role in developing nucleoside analogues with potential pharmaceutical applications (Barai et al., 2002).
Future Directions
properties
IUPAC Name |
[(2R,3S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGMBTAACMQRSS-MTULOOOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](CC(O1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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